molecular formula C20H27NO B1619805 2-(Dibenzylamino)-4-methyl-1-pentanol CAS No. 307532-07-6

2-(Dibenzylamino)-4-methyl-1-pentanol

Cat. No. B1619805
CAS RN: 307532-07-6
M. Wt: 297.4 g/mol
InChI Key: FWNZCCUWXPYXDR-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-4-methyl-1-pentanol, also known as DBMP, is a chiral tertiary amine that has been widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 109-110°C. DBMP is an important compound in the field of organic chemistry and has been extensively studied due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-(Dibenzylamino)-4-methyl-1-pentanol is based on its ability to form complexes with various substrates through hydrogen bonding and other weak interactions. The complexation of 2-(Dibenzylamino)-4-methyl-1-pentanol with the substrate results in the formation of a chiral environment that leads to asymmetric induction.
Biochemical and Physiological Effects:
2-(Dibenzylamino)-4-methyl-1-pentanol has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(Dibenzylamino)-4-methyl-1-pentanol has also been found to inhibit the growth of cancer cells and to have potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

2-(Dibenzylamino)-4-methyl-1-pentanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also a relatively inexpensive compound compared to other chiral auxiliaries. However, 2-(Dibenzylamino)-4-methyl-1-pentanol has some limitations, including its low solubility in some solvents and its tendency to form complexes with other compounds, which can interfere with the reaction.

Future Directions

There are several future directions for the study of 2-(Dibenzylamino)-4-methyl-1-pentanol. One potential area of research is the development of new methods for the synthesis of 2-(Dibenzylamino)-4-methyl-1-pentanol and its derivatives. Another area of research is the exploration of the potential applications of 2-(Dibenzylamino)-4-methyl-1-pentanol in drug discovery and development. Additionally, the study of the mechanism of action of 2-(Dibenzylamino)-4-methyl-1-pentanol and its interactions with various substrates could lead to the development of new chiral catalysts and chiral selectors.

Scientific Research Applications

2-(Dibenzylamino)-4-methyl-1-pentanol has been used in various scientific research applications, including asymmetric synthesis, chiral separation, and enantioselective catalysis. It has been found to be an effective chiral auxiliary for the asymmetric synthesis of various compounds, such as amino acids, alcohols, and esters. 2-(Dibenzylamino)-4-methyl-1-pentanol has also been used as a chiral selector in chromatography for the separation of enantiomers.

properties

IUPAC Name

2-(dibenzylamino)-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZCCUWXPYXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340331
Record name 2-(Dibenzylamino)-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibenzylamino)-4-methyl-1-pentanol

CAS RN

307532-07-6
Record name 2-(Dibenzylamino)-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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